

AGL-2263: A Comparative Analysis of its Cross-reactivity Profile

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Compound of Interest

Compound Name: AGL-2263

Cat. No.: B1665072

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor **AGL-2263** with other commercially available inhibitors, focusing on its cross-reactivity with various receptors. The information presented is intended to assist researchers in making informed decisions for their experimental designs and drug development projects. All quantitative data is supported by detailed experimental protocols for reproducibility.

Executive Summary

AGL-2263 is a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR). While demonstrating high affinity for its primary targets, **AGL-2263** also exhibits cross-reactivity with other kinases, notably Src and Protein Kinase B (PKB, also known as Akt). This guide provides a comparative overview of **AGL-2263**'s inhibitory activity alongside other well-characterized IGF-1R and IR inhibitors, offering a clear perspective on its selectivity profile.

Quantitative Inhibitor Comparison

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **AGL-2263** and comparable inhibitors against a panel of kinases. Lower IC₅₀ values indicate higher potency.

Compound	IGF-1R IC50 (nM)	IR IC50 (nM)	PKB (Akt) IC50 (μM)	Src IC50 (μM)
AGL-2263	430[1]	400[1][2]	55[1][2]	2.2[1][2]
BMS-536924	100[3][4]	73[3][4]	-	-
Linsitinib (OSI-906)	35[5][6][7]	75[5][6][7]	-	-

Note: "-" indicates data not readily available in the public domain.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication of the presented data.

IGF-1R and IR Kinase Assays

These assays are designed to measure the ability of a compound to inhibit the phosphorylation activity of the IGF-1 and Insulin receptors.

Materials:

- Recombinant human IGF-1R or IR kinase domain
- ATP (Adenosine triphosphate)
- Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- Test compounds (**AGL-2263** and others) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 96- or 384-well plates

- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- Add the diluted compounds to the wells of the assay plate.
- Add the kinase and substrate peptide solution to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a two-step addition of reagents to deplete unused ATP and then convert ADP to ATP, which is used to generate a luminescent signal.
- The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
- Calculate the percent inhibition for each compound concentration relative to a DMSO control.
- Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Src and PKB (Akt) Kinase Assays

These assays follow a similar principle to the receptor tyrosine kinase assays, measuring the inhibition of the respective kinase's phosphorylation activity.

Materials:

- Recombinant human Src or Akt1 kinase
- Specific substrate peptide for each kinase (e.g., Crosstide for Akt)
- ATP

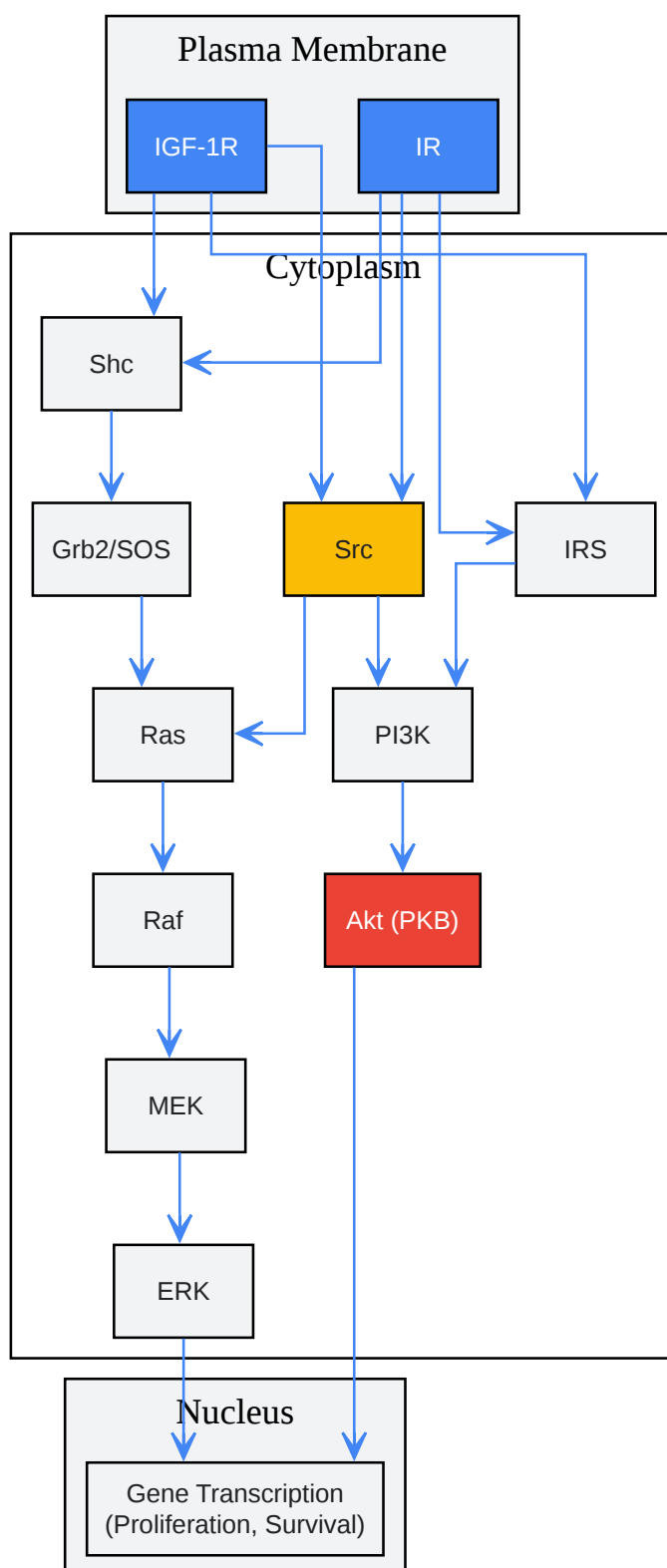
- Assay buffer (specific to each kinase, but generally similar to the one above)
- Test compounds dissolved in DMSO
- Assay detection system (e.g., ADP-Glo™ or radioactive [γ - ^{32}P]ATP with phosphocellulose paper)
- Appropriate assay plates and detection instrumentation

Procedure:

- Follow the same general steps as for the IGF-1R/IR kinase assays for compound dilution, reaction setup, and incubation.
- For radioactive assays, after the incubation, spot the reaction mixture onto phosphocellulose paper.
- Wash the paper to remove unincorporated [γ - ^{32}P]ATP.
- Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
- For non-radioactive assays like ADP-Glo™, follow the manufacturer's protocol as described previously.
- Calculate percent inhibition and IC₅₀ values as described for the receptor kinase assays.

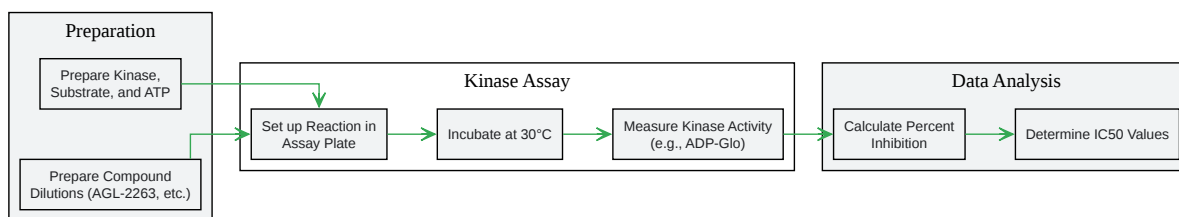
Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways involving the receptors and kinases discussed in this guide.



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Caption: IGF-1R and IR Signaling Pathways.



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Caption: General Experimental Workflow for Kinase Assays.

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